2-(4-Ethylthiophenyl)-5-hydroxypyridine
Description
The exact mass of the compound 2-(4-Ethylthiophenyl)-5-hydroxypyridine, 95% is 231.07178521 g/mol and the complexity rating of the compound is 204. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Ethylthiophenyl)-5-hydroxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Ethylthiophenyl)-5-hydroxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-(4-ethylsulfanylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-2-16-12-6-3-10(4-7-12)13-8-5-11(15)9-14-13/h3-9,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEANHSJMFSRBIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Targeting the 5-Hydroxypyridine Scaffold: Synthetic Architectures and Medicinal Utility
[1]
Executive Summary
The 5-hydroxypyridine scaffold represents a privileged substructure in modern medicinal chemistry, distinguished by its dual utility as a phenol bioisostere and a versatile synthetic handle.[1][2][3] Unlike its 3-hydroxy isomer—widely recognized for metal chelation in metalloenzyme inhibitors—the 5-hydroxypyridine motif (meta to the nitrogen) primarily dictates pharmacokinetic profiles, hydrogen-bonding networks within active sites, and solubility parameters. This guide analyzes the structural logic, synthetic pathways, and therapeutic applications of 5-hydroxypyridine derivatives, with a specific focus on their role in oncology (DNA-PK inhibition) and infectious disease.
Structural Significance & Chemical Logic[4]
The "Meta-Hydroxyl" Advantage
In drug design, the positioning of the hydroxyl group on the pyridine ring fundamentally alters the molecule's electronic and binding properties.
-
3-Hydroxypyridine (Ortho/Para-like): Often exists in equilibrium with the pyridone tautomer. It forms stable 5-membered chelate rings with metals (Fe, Zn, Mg) when adjacent to a carbonyl or carboxylate.
-
5-Hydroxypyridine (Meta-like):
-
Tautomerism: Predominantly exists in the zwitterionic or neutral enol form depending on solvent polarity, but lacks the direct conjugation to form stable pyridones without additional substitution.
-
Bioisosterism: Acts as a robust bioisostere for phenol. The pyridine nitrogen reduces the pKa of the hydroxyl group (compared to phenol), enhancing H-bond donor capability while the nitrogen itself serves as an acceptor.
-
Solubility: The polar nature of the hydroxyl group, combined with the basicity of the pyridine nitrogen, significantly improves aqueous solubility compared to carbocyclic analogs.
-
Chelation vs. Binding
While 3-hydroxy derivatives are "warheads" for metalloenzymes (e.g., HIV Integrase, Influenza Endonuclease), 5-hydroxypyridine derivatives typically function as anchors . They occupy hydrophilic pockets in kinase domains or serve as attachment points for solubilizing tails (e.g., polyethylene glycol chains or basic amines) to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Synthetic Methodologies
The construction of the 5-hydroxypyridine core requires navigating the electron-deficient nature of the pyridine ring. Direct electrophilic hydroxylation is difficult; thus, indirect methods or de novo synthesis are preferred.
Primary Synthetic Strategies
| Strategy | Precursor | Key Transformation | Application |
| Furan Ring Expansion | Furfuryl amines / Furans | Oxidative rearrangement (Clauson-Kaas) | Access to 3-hydroxy-4-pyridinones and related scaffolds. |
| Demethoxylation | 5-Methoxypyridines | Acidic cleavage (HBr or H₂SO₄) | Converting commercially available methoxy-pyridines to hydroxy forms. |
| "Anti-Wacker" Cyclization | Amino acids + Propargyl alcohols | Pd(0)-catalyzed arylative cyclization | De novo synthesis of polysubstituted 3- and 5-hydroxypyridines. |
| Diazotization | 5-Aminopyridines | Sandmeyer-type reaction (NaNO₂/H₂SO₄) | Direct conversion of amine to hydroxyl (often low yield due to instability). |
Detailed Protocol: Synthesis of 2-Amino-5-hydroxypyridine
This compound is a critical intermediate for HIV inhibitors and other antiviral agents.[3] The following protocol utilizes a protection-deprotection strategy to ensure high yield and purity, avoiding the formation of polymerization byproducts common in direct oxidation.
Reaction Scheme Overview:
-
Protection: 2-Amino-5-bromopyridine
Pyrrole protection.[3][4] -
Methoxylation: Nucleophilic aromatic substitution (OMe replaces Br).
-
Deprotection: Removal of pyrrole group.
-
Demethylation: Conversion of OMe to OH.
Step-by-Step Methodology
Note: Ensure all reactions are performed under a fume hood with appropriate PPE.
Step 1: Protection (Pyrrole Formation)
-
Dissolve 2-amino-5-bromopyridine (10 mmol, 1.73 g) and 2,5-hexanedione (12 mmol, 1.13 g) in toluene (30 mL).
-
Add catalytic p-toluene sulfonic acid (3 mmol, 0.52 g).
-
Reflux in a Dean-Stark apparatus for 8–10 hours to remove water.
-
Monitor via TLC.[5] Upon completion, cool and concentrate.
-
Purify via silica gel chromatography to yield 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine .
Step 2: Methoxylation
-
Dissolve Sodium methoxide (40 mmol) in dry methanol (20 mL).
-
Add DMF (20 mL), CuI (0.15 equiv), and the protected bromide from Step 1 (8 mmol).
-
Heat to 80 °C for 3 hours under inert atmosphere (
). -
Cool, dilute with isopropyl ether and 5% aqueous
. Stir overnight. -
Extract, wash with brine, dry over
, and concentrate to yield the 5-methoxy intermediate .
Step 3: Deprotection
-
Reflux the 5-methoxy intermediate with hydroxylamine hydrochloride in ethanol/water for 10-15 hours.
-
Adjust pH to basic and extract to recover 2-amino-5-methoxypyridine .
Step 4: Demethylation (The Critical Step)
Visualization: Synthetic Logic & Signaling Pathways
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the 2-Amino-5-hydroxypyridine synthesis described above.
Figure 1: Step-wise synthetic route for 2-Amino-5-hydroxypyridine via a protection-demethoxylation strategy.
Mechanism of Action: DNA-PK Inhibition
5-Hydroxypyridine derivatives (specifically 5-aryl/benzyloxy-2-carboxylic acids) are potent inhibitors of DNA-dependent Protein Kinase (DNA-PK). This enzyme is pivotal in the Non-Homologous End Joining (NHEJ) pathway, which cancer cells use to repair double-strand breaks caused by radiation or chemotherapy.[1]
Figure 2: Mechanism of DNA-PK inhibition by 5-hydroxypyridine derivatives, promoting apoptosis in cancer cells.
Therapeutic Applications & SAR Data
Oncology: DNA-PK Inhibitors
Derivatives of 5-(benzyloxy)pyridine-2-carboxylic acid have shown high selectivity for DNA-PK.[1] The 5-position substituent projects into the ribose pocket or solvent front, allowing for bulkier groups (like benzyloxy) to enhance potency without steric clash.
Key SAR Findings:
-
Position 2 (Carboxylic Acid): Essential for hydrogen bonding with the kinase hinge region (often mimics the phosphate of ATP).
-
Position 5 (Hydroxyl/Ether): Critical for potency.
-
Free Hydroxyl: Moderate activity, good solubility.
-
Benzyloxy/Aryl Ether: Significantly increased potency (IC50 < 50 nM) due to hydrophobic interactions in the kinase back-pocket.
-
Antimicrobial Activity
Polysubstituted 5-hydroxypyridines exhibit activity against Gram-positive bacteria (e.g., S. aureus) and fungi (C. albicans).
Table 1: Comparative Biological Activity of Selected 5-Hydroxypyridine Derivatives
| Compound Class | Target / Organism | Activity Metric | Key Substituent (Pos 5) | Ref |
| Pyridine-2-carboxamides | DNA-PK (Cancer) | IC50: 14 nM | 5-(Benzyloxy) group | [1, 2] |
| 2-Amino-5-hydroxypyridines | HIV Reverse Transcriptase | IC50: ~0.5 µM | 5-Hydroxy (Free OH) | [3] |
| Hydroxypyridinones | S. aureus (Bacteria) | MIC: 32 µg/mL | 3-OH (Chelator core)* | [4] |
| Vanadium Complexes | PTEN Phosphatase | IC50: 14 nM | 5-Hydroxypyridine-2-carboxyl | [5] |
*Note: While hydroxypyridinones are often 3-hydroxy derivatives, they are frequently synthesized from 5-hydroxy precursors like kojic acid.
References
-
BenchChem. (2025).[5] The Pivotal Role of 5-(Benzyloxy)pyridine-2-carboxylic Acid in the Synthesis of Potent Enzyme Inhibitors.
-
Merck Millipore. (2024). bpV(HOpic) A potent phosphotyrosine phosphatase inhibitor.[8]
-
Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.
-
National Institutes of Health (NIH). (2024). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors.
-
Organic Syntheses. (2002).[9] Synthesis of 5-Methyl-2,2'-bipyridine and 2-Hydroxy-5-methylpyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-5-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Potential Biological Targets for 2-(4-Ethylthiophenyl)-5-hydroxypyridine: A Strategic Investigation
An In-Depth Technical Guide
Introduction
The compound 2-(4-Ethylthiophenyl)-5-hydroxypyridine represents a novel chemical entity at the intersection of two pharmacologically significant scaffolds: the thiophene ring and the pyridine core. The pyridine ring is a foundational structure in medicinal chemistry, recognized as the second most common heterocycle in FDA-approved drugs and is present in a wide array of therapeutic agents with diverse biological activities.[1] These activities span from antitumor and antimicrobial to anti-inflammatory and neurological applications.[1][2] Similarly, thiophene and its derivatives are noted for their electron-rich nature and bioisosteric properties, enabling interaction with a multitude of biological targets and featuring prominently in drugs for inflammation, cancer, and infectious diseases.[3]
The specific combination of a thiophenyl group at the 2-position and a hydroxyl group at the 5-position of the pyridine ring suggests several compelling avenues for biological investigation. The hydroxypyridine moiety can exist in tautomeric equilibrium with its corresponding pyridone form, a known metal-chelating group, which is a key feature in the active sites of many enzymes, particularly metalloproteinases.[4][5] Furthermore, the overall structure bears resemblance to scaffolds known to interact with critical signaling proteins. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically explore the most promising biological targets for 2-(4-Ethylthiophenyl)-5-hydroxypyridine.
Chapter 1: Kinase Inhibition as a Primary Target Class
The substitution pattern of 2-(4-Ethylthiophenyl)-5-hydroxypyridine strongly suggests its potential as a kinase inhibitor. Pyridine and pyrimidine systems containing a 4-thiophenyl moiety have been successfully designed as potent antitumor agents that target key kinases in cancer progression.[6]
Rationale for Targeting EGFR and VEGFR-2
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two well-validated targets in oncology. Their signaling pathways are crucial for tumor cell proliferation, survival, and angiogenesis. Structurally similar compounds, specifically 4-thiophenyl-pyridine derivatives, have demonstrated dual inhibitory activity against both EGFR and VEGFR-2.[6] The planar nature of the thiophene and pyridine rings can facilitate binding within the ATP-binding pocket of these kinases.[3] The ethylthiophenyl group may occupy a hydrophobic pocket, while the hydroxypyridine could form critical hydrogen bonds with hinge region residues.
Experimental Workflow for Kinase Inhibition
A tiered approach is recommended to validate and characterize the kinase inhibitory potential of 2-(4-Ethylthiophenyl)-5-hydroxypyridine.
Caption: Tiered workflow for kinase inhibitor validation.
This protocol outlines a common method to determine the IC50 value of a test compound against a specific kinase.
-
Reagent Preparation:
-
Prepare a stock solution of 2-(4-Ethylthiophenyl)-5-hydroxypyridine in 100% DMSO.
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Thaw recombinant human EGFR or VEGFR-2 enzyme and substrate peptide on ice.
-
Prepare ATP solution in kinase buffer at a concentration close to the Km for the specific enzyme.
-
-
Assay Procedure:
-
Create a serial dilution of the test compound in kinase buffer.
-
To a 384-well plate, add 5 µL of the diluted compound.
-
Add 10 µL of a 2.5X enzyme/substrate mixture.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of 2.5X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and quantify the remaining ATP by adding 25 µL of a luminescent ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to a no-compound control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Parameter | Description | Example Value |
| IC50 | Concentration for 50% inhibition | 0.1 - 10 µM |
| Enzyme Conc. | Final concentration of kinase | 1-5 nM |
| ATP Conc. | Final ATP concentration | 10 µM (approx. Km) |
Chapter 2: Topoisomerase Inhibition - A DNA-Centric Anticancer Mechanism
Beyond kinase inhibition, pyridine-based compounds have been identified as potent inhibitors of topoisomerases, enzymes that are critical for managing DNA topology during replication and transcription.[7] The planar aromatic structure of 2-(4-Ethylthiophenyl)-5-hydroxypyridine could potentially intercalate with DNA or interfere with the topoisomerase-DNA complex.
Rationale for Targeting Topoisomerase I and II
Compounds featuring a 2-aryl-substituted pyridine skeleton have demonstrated inhibitory activity against both topoisomerase I and topoisomerase IIα.[7] These compounds often function as catalytic inhibitors without intercalating into the DNA, a mechanism that can offer a more favorable safety profile than traditional DNA intercalators.[7]
Experimental Workflow for Topoisomerase Inhibition
Caption: Workflow for evaluating topoisomerase inhibition.
This assay visually determines if a compound inhibits the ability of topoisomerase to relax supercoiled plasmid DNA.
-
Reaction Setup:
-
In a microcentrifuge tube, combine assay buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of 2-(4-Ethylthiophenyl)-5-hydroxypyridine.
-
Add human topoisomerase I or IIα enzyme to initiate the reaction. For Topo II, ATP is also required.
-
Include a positive control (e.g., camptothecin for Topo I, etoposide for Topo II) and a negative (no enzyme) control.
-
-
Incubation:
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Termination and Electrophoresis:
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Load the samples onto a 1% agarose gel containing a DNA stain (e.g., SYBR® Safe).
-
Perform gel electrophoresis to separate the different DNA topoisomers.
-
-
Analysis:
-
Visualize the DNA bands under UV light.
-
Inhibitory activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed form compared to the no-compound control.
-
Chapter 3: Exploring Neuromodulatory Potential
The 5-hydroxypyridine core is structurally related to 2-pyridone, a scaffold found in compounds with significant central nervous system (CNS) activity. This structural similarity warrants an investigation into potential neuromodulatory effects.
Rationale for Targeting AMPA Receptors
Dysfunction in glutamatergic neurotransmission is implicated in epilepsy and other neurological disorders.[8] A series of 1,3,5-triaryl-1H-pyridin-2-one derivatives were developed as potent, noncompetitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor, a key ionotropic glutamate receptor.[8] The discovery of Perampanel, an AMPA receptor antagonist for epilepsy, highlights the therapeutic potential of this scaffold.[8] Given that 2-(4-Ethylthiophenyl)-5-hydroxypyridine shares the core pyridone/hydroxypyridine structure, its potential to modulate AMPA receptor activity should be considered.
Experimental Protocol: In Vitro Calcium Influx Assay
This cell-based assay measures the ability of a compound to block AMPA-induced calcium influx into neurons or engineered cell lines expressing the receptor.
-
Cell Preparation:
-
Culture a suitable cell line (e.g., SH-SY5Y or HEK293 cells expressing AMPA receptors) in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Treatment:
-
Wash the cells to remove excess dye.
-
Add buffer containing various concentrations of 2-(4-Ethylthiophenyl)-5-hydroxypyridine.
-
Incubate for a predetermined time to allow the compound to interact with the cells.
-
-
Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Initiate fluorescence reading and then add a solution of AMPA to stimulate the receptors.
-
Monitor the change in fluorescence intensity over time, which corresponds to the influx of calcium.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Determine the percentage of inhibition of the AMPA-induced response by the test compound.
-
Calculate the IC50 value from the dose-response curve.
-
Chapter 4: Broader Bioactivity Screening
To ensure a comprehensive evaluation, broader screening for other potential biological activities is prudent. The thiophene and pyridine moieties are independently associated with antimicrobial and anti-inflammatory properties.[3][9]
| Potential Activity | Rationale based on Scaffold | Suggested Primary Assay |
| Antimicrobial | Thiophene and pyridine derivatives exhibit antibacterial and antifungal properties.[2][6] | Minimum Inhibitory Concentration (MIC) assay against a panel of bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). |
| Antioxidant | Thiophene derivatives are known to scavenge reactive oxygen and nitrogen species.[3] | DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. |
| Anti-inflammatory | Thiophene-containing drugs are approved for treating inflammatory conditions.[3] | Lipoxygenase (LOX) inhibition assay or measurement of inflammatory cytokine (e.g., TNF-α, IL-6) release from stimulated macrophages.[10] |
| MMP Inhibition | The hydroxypyridone tautomer is a strong metal chelator, a key feature for inhibiting zinc-dependent MMPs.[4][5] | Fluorogenic MMP activity assay using a quenched fluorescent peptide substrate. |
Conclusion
The chemical architecture of 2-(4-Ethylthiophenyl)-5-hydroxypyridine provides a strong rationale for its investigation as a modulator of several high-value biological targets. The most promising avenues for immediate exploration are in oncology, specifically targeting protein kinases like EGFR and VEGFR-2, as well as topoisomerases. The structural similarity to known neuroactive compounds also makes AMPA receptor antagonism a compelling secondary hypothesis. A systematic, tiered approach, beginning with in vitro enzymatic and cellular assays, will be crucial to efficiently identify and validate the primary mechanism of action for this novel compound. The insights gained from these studies will pave the way for its further development as a potential therapeutic agent.
References
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances. Available at: [Link]
-
New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. Scientific Reports. Available at: [Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules. Available at: [Link]
-
Novel 2-aryl-4-(4'-hydroxyphenyl)-5H-indeno[1,2-b]pyridines as potent DNA non-intercalative topoisomerase catalytic inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. ResearchGate. Available at: [Link]
-
Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry. Available at: [Link]
-
Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Medicinal Chemistry. Available at: [Link]
-
Biological Activities of Thiophenes. Encyclopedia. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]
-
High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes. Molecules. Available at: [Link]
-
Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship. Bioorganic & Medicinal Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2-aryl-4-(4'-hydroxyphenyl)-5H-indeno[1,2-b]pyridines as potent DNA non-intercalative topoisomerase catalytic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
Application Note: Synthesis of 2-(4-Ethylthiophenyl)-5-hydroxypyridine
This Application Note and Protocol guide details the synthesis of 2-(4-Ethylthiophenyl)-5-hydroxypyridine , a functionalized biaryl scaffold valuable in medicinal chemistry for targeting metabolic enzymes (e.g., SGLT2 inhibitors) and inflammatory pathways.
The guide prioritizes a Direct Suzuki-Miyaura Cross-Coupling approach, which avoids protection/deprotection steps, leveraging the compatibility of modern palladium catalysts with free phenolic hydroxyl groups.
Introduction & Retrosynthetic Analysis
The target molecule, 2-(4-Ethylthiophenyl)-5-hydroxypyridine , features a pyridine core substituted with a hydroxyl group at the C5 position and a 4-ethylthiophenyl moiety at the C2 position. This structure presents two primary chemical challenges:
-
Amphoteric Nature: The molecule contains both a basic pyridine nitrogen and an acidic phenolic hydroxyl group, complicating purification.
-
Sulfur Sensitivity: The ethylthio (sulfide) ether is susceptible to oxidation (to sulfoxide/sulfone) and can poison heterogeneous hydrogenation catalysts (Pd/C), ruling out benzyl ether protection strategies that require hydrogenolysis.
Retrosynthetic Strategy
The most robust disconnection is at the C2-C1' biaryl bond via Suzuki-Miyaura coupling.
-
Fragment A: 2-Bromo-5-hydroxypyridine (Electrophile).
-
Fragment B: 4-(Ethylthio)phenylboronic acid (Nucleophile).
Note on Protection: While traditional routes might protect the 5-hydroxyl group (e.g., as a methyl ether), direct coupling is preferred to minimize steps and avoid harsh demethylation conditions (e.g., BBr₃ or HBr) that could affect the thioether.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.
Experimental Protocol (Direct Synthesis)
Reagents and Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Amount (Example) | Role |
| 2-Bromo-5-hydroxypyridine | 174.00 | 1.0 | 1.74 g (10 mmol) | Electrophile |
| 4-(Ethylthio)phenylboronic acid | 182.05 | 1.2 | 2.18 g (12 mmol) | Nucleophile |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.03 | 245 mg | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 4.14 g | Base |
| 1,4-Dioxane | - | - | 40 mL | Solvent |
| Water (Degassed) | - | - | 10 mL | Co-solvent |
Catalyst Selection Rationale:
-
Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄ because the bidentate ferrocenyl ligand prevents rapid catalyst deactivation by the sulfur atom in the substrate.
-
Base: K₂CO₃ is sufficient to activate the boronic acid and deprotonate the 5-hydroxyl group (temporarily protecting it as the phenoxide in situ).
Step-by-Step Procedure
Step 1: Reaction Setup
-
Glassware: Use a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Degassing: Charge the flask with 1,4-Dioxane (40 mL) and Water (10 mL). Sparge with nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and sulfur oxidation).
-
Addition: Under a gentle stream of nitrogen, add:
-
2-Bromo-5-hydroxypyridine (1.74 g)
-
4-(Ethylthio)phenylboronic acid (2.18 g)
-
Potassium Carbonate (4.14 g)
-
-
Catalyst: Add Pd(dppf)Cl₂[6] · CH₂Cl₂ (245 mg) last. The solution typically turns orange-red.
Step 2: Reaction
-
Heating: Heat the mixture to 90°C (internal temperature) using an oil bath.
-
Monitoring: Stir vigorously. Monitor by TLC (Eluent: 5% MeOH in DCM) or LC-MS.
-
Expected Time: 4–6 hours.
-
Target Rf: Product is more polar than the bromo-pyridine. It may streak on silica due to the phenolic OH.
-
Step 3: Workup
-
Cooling: Cool the reaction mixture to room temperature.
-
Neutralization: Carefully adjust pH to ~6–7 using 1M HCl. Caution: CO₂ evolution.
-
Note: The product precipitates at neutral pH.
-
-
Extraction: Dilute with Ethyl Acetate (EtOAc, 100 mL) and Water (50 mL). Separate layers.
-
Extract aqueous layer 2x with EtOAc.
-
Expert Tip: If an emulsion forms (common with hydroxypyridines), add a small amount of brine or filter through Celite.
-
-
Drying: Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Flash Chromatography:
-
Stationary Phase: Silica Gel (acid-washed or neutral).
-
Mobile Phase: Gradient of 0% to 10% Methanol in Dichloromethane (DCM).
-
Alternative: If the product trails, add 1% Acetic Acid to the eluent.
-
-
Recrystallization (Optional): Triturate the solid with cold Diethyl Ether or recrystallize from Ethanol/Water if high purity (>99%) is required.
Workflow Visualization
Figure 2: Operational workflow for the Suzuki coupling process.
Analytical Characterization (Expected Data)
Upon isolation, the compound should be verified using the following parameters:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.20 (s, 1H): Phenolic -OH (broad, D₂O exchangeable).
-
δ 8.25 (d, J=2.5 Hz, 1H): Pyridine H6 (ortho to OH).
-
δ 7.85 (d, J=8.5 Hz, 2H): Phenyl H2'/H6' (ortho to pyridine).
-
δ 7.75 (d, J=8.5 Hz, 1H): Pyridine H3.
-
δ 7.35 (d, J=8.5 Hz, 2H): Phenyl H3'/H5' (ortho to SEt).
-
δ 7.25 (dd, J=8.5, 2.5 Hz, 1H): Pyridine H4.
-
δ 3.05 (q, J=7.3 Hz, 2H): S-CH₂-.
-
δ 1.25 (t, J=7.3 Hz, 3H): -CH₃.
-
-
Mass Spectrometry (ESI+): Calculated for C₁₃H₁₃NOS [M+H]⁺: 232.08. Found: 232.1.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by Sulfur. | Increase catalyst loading to 5 mol%. Ensure rigorous degassing. Switch to Pd₂(dba)₃ / S-Phos. |
| Homocoupling | Presence of Oxygen.[7] | Degas solvents for at least 30 mins.[8] Keep under positive N₂ pressure. |
| Product Streaking | Acidic Phenol interacting with Silica. | Add 1% Acetic Acid or 0.5% Triethylamine to the eluent (depending on if product is acting as acid or base). |
| Sulfoxide Formation | Oxidation during workup. | Avoid prolonged exposure to air in solution. Do not use bleach to clean glassware while product is present. |
Safety & Handling
-
Pyridine Derivatives: Often possess unpleasant odors and potential neurotoxicity. Handle in a fume hood.
-
Thioethers: Can carry a stench. Bleach (sodium hypochlorite) can be used to neutralize the smell on glassware after the product has been removed.
-
Palladium Residues: Heavy metal waste must be segregated.
References
-
Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Coupling of Hydroxypyridines: Benchchem Application Note. (2017).[2] Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides. Link
-
Thiophene/Sulfur Handling in Coupling: Li, H., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17, 4460-4473. Link
-
Demethylation Strategies (Alternative Route): Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404.[9] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2020016749A2 - Chemical process for preparing phenylpiperidinyl indole derivatives - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Application Note & Protocols for the Functionalization of 2-(4-Ethylthiophenyl)-5-hydroxypyridine
Introduction: Strategic Diversification of a Privileged Scaffold
The 2-arylpyridine motif is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties and its ability to engage in critical binding interactions with biological targets.[1] The specific compound, 2-(4-Ethylthiophenyl)-5-hydroxypyridine, represents a particularly valuable starting material. It combines the 2-arylpyridine core with a strategically placed hydroxyl group on the pyridine ring and an ethylthio moiety on the phenyl ring. This combination offers three distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
The hydroxyl group at the 5-position is of paramount importance. It can act as a hydrogen bond donor and acceptor, but more significantly, it serves as a versatile synthetic handle for a wide array of chemical transformations.[2] Functionalization of this hydroxyl group into ethers, esters, or other functionalities can profoundly impact the molecule's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and target affinity.[2]
This guide provides a comprehensive overview of established and reliable protocols for the selective functionalization of the hydroxyl group in 2-(4-Ethylthiophenyl)-5-hydroxypyridine. As a Senior Application Scientist, the aim is not merely to present a list of steps but to provide the underlying rationale for each experimental choice, ensuring that researchers can adapt and troubleshoot these methods effectively. The protocols described herein are designed to be self-validating, supported by mechanistic insights and characterization guidelines.
Core Challenge: The Tautomerism of 5-Hydroxypyridine and Achieving O-Selectivity
A critical consideration in the chemistry of 5-hydroxypyridine is its existence in a tautomeric equilibrium with the corresponding pyridone form. While the hydroxypyridine tautomer is generally favored for 3- and 5-hydroxypyridines, the presence of the pyridone tautomer can lead to competitive N-functionalization, resulting in a mixture of products and complicating purification.[3][4]
The choice of reaction conditions, particularly the base and solvent, is crucial in directing the reaction towards exclusive O-functionalization. Generally, in the presence of a base, an ambident anion is formed with negative charge density on both the oxygen and nitrogen atoms. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "harder" nucleophile, while the nitrogen is "softer". Therefore, "hard" electrophiles (like acyl chlorides) tend to react at the oxygen, while "softer" electrophiles (like some alkyl halides) might show a preference for the nitrogen. However, factors like solvent polarity, counter-ions, and steric hindrance also play a significant role.[4][5] The protocols in this guide have been selected to strongly favor O-functionalization.
Functionalization Strategies: An Overview
This guide will detail three primary and highly versatile strategies for the functionalization of the hydroxyl group of 2-(4-Ethylthiophenyl)-5-hydroxypyridine. Each method opens up a different avenue for molecular diversification.
Diagram 1: Functionalization Pathways
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Procedures for scale-up synthesis of ethylthiophenyl pyridines
Executive Summary
The ethylthiophenyl pyridine motif is a critical pharmacophore in medicinal chemistry, frequently serving as a precursor for sulfonyl-based COX-2 inhibitors and kinase modulators. However, scale-up of this moiety presents two distinct process challenges: catalyst poisoning by the sulfur atom (thioether) and severe odor management issues associated with volatile sulfide byproducts.
This Application Note details a validated, chromatography-free protocol for the kilogram-scale synthesis of 4-(4-(ethylthio)phenyl)pyridine. Unlike bench-scale methods that rely on Pd(PPh3)4 and column purification, this process utilizes a robust Pd(dppf)Cl2 catalyst system to resist sulfur coordination and employs a controlled crystallization workup to ensure high purity (>98% HPLC) with minimal palladium residue (<10 ppm).
Strategic Route Selection
To ensure scalability, we employ a convergent Suzuki-Miyaura coupling strategy. While S_NAr displacement of chloropyridines with thiols is possible, it often requires malodorous thiophenol reagents and high temperatures. The Suzuki route allows for the use of stable, solid boronic acids, minimizing odor exposure until the coupling event.
Reaction Scheme:
-
Electrophile: 4-Chloropyridine HCl (or 4-Bromopyridine HCl)
-
Nucleophile: 4-(Ethylthio)phenylboronic acid
-
Catalyst: Pd(dppf)Cl2[1][2]·CH2Cl2 (Chosen for bidentate ligand stability against sulfur)
-
Solvent: Toluene/Water (Biphasic system allows for easy salt removal)
Process Workflow & Logic
The following diagram illustrates the critical decision nodes in the synthesis, specifically designed to mitigate the risk of "rag layers" (emulsions) and catalyst carryover.
Figure 1: Process workflow emphasizing the warm phase cut and active Pd scavenging steps to prevent emulsion formation and metal contamination.
Detailed Experimental Protocol
Scale: 1.0 kg Input (Limiting Reagent) | Expected Yield: 85-90%
Equipment Setup
-
Reactor: 20L Jacketed Glass Reactor with overhead stirring (hydrofoil impeller).
-
Condenser: Reflux condenser connected to an Odor Scrubber (See Section 5).
-
Temperature Control: Huber Unistat or equivalent oil bath.
Step-by-Step Methodology
Step 1: Charge & Inertion
-
Charge Toluene (10 vol, 10 L) and Water (5 vol, 5 L) to the reactor.
-
Start stirring at 150 RPM.
-
Charge K2CO3 (2.5 equiv) . The exotherm is negligible.
-
Sparge the biphasic mixture with Nitrogen for 30 minutes. Critical: Oxygen removal is vital to prevent homocoupling of the boronic acid and catalyst deactivation.
Step 2: Substrate Addition 5. Under positive N2 flow, charge 4-Chloropyridine HCl (1.0 equiv, 1.0 kg) . 6. Charge 4-(Ethylthio)phenylboronic acid (1.1 equiv) . 7. Charge Pd(dppf)Cl2·CH2Cl2 (0.5 mol%) .
- Expert Insight: We use 0.5 mol% rather than the standard 1-3% because dppf is robust. If the substrate contains free thiols (R-SH), increase to 1.0 mol%, but for thioethers (R-S-Et), 0.5% is sufficient.
Step 3: Reaction 8. Heat the mixture to 85°C . 9. Agitate vigorously (300 RPM) to ensure mixing of the biphasic system. 10. Monitor by HPLC after 4 hours.
- IPC Limit: < 2% remaining halide.
Step 4: Workup & Scavenging 11. Stop heating and allow to cool to 60°C . 12. Stop stirring and settle for 15 minutes. 13. Phase Cut: Drain the lower aqueous layer (contains salts and boronic acid residues).
- Note: Keep the cut temperature >50°C. Ethylthiophenyl pyridines can precipitate if the toluene cools too much, causing rag layers.
- Wash the organic layer with 10% NaHCO3 (3 vol) followed by Water (3 vol) .
- Scavenging: Add SiliaMetS® Thiol (or equivalent Cysteine-silica) (10 wt% vs input) to the organic layer. Stir at 60°C for 2 hours.
- Why: Sulfur-containing APIs have a high affinity for Pd. Standard charcoal is often insufficient. Thiol-functionalized silica actively binds Pd(II).
Step 5: Crystallization 16. Filter the scavenger while hot (50-60°C) through a pad of Celite. 17. Concentrate the filtrate under vacuum to approximately 3 volumes . 18. Add Heptane (6 vol) slowly at 50°C. 19. Cool to 20°C over 2 hours, then to 0-5°C for 1 hour. 20. Filter the solids and wash with cold Heptane/Toluene (9:1). 21. Dry in a vacuum oven at 45°C with a nitrogen bleed (to prevent sulfur oxidation).
Process Safety: Odor & Emission Control
Handling ethylthio compounds requires strict engineering controls. The "rotten egg" smell threshold is in the ppb range.
Figure 2: Mandatory dual-stage scrubbing system. The primary bleach scrubber oxidizes sulfides to sulfoxides/sulfones (odorless), while the carbon polishes the stream.
Safety Criticals:
-
pH Monitoring: Ensure Scrubber 1 stays at pH > 10. Acidic bleach releases chlorine gas.
-
Waste Disposal: The aqueous waste stream from the reaction will contain boronic acid residues and potentially traces of sulfides. Treat with dilute bleach prior to disposal to neutralize odor.
Data Summary & Troubleshooting
| Parameter | Specification/Result | Notes |
| Yield | 85 - 92% | High yield due to efficient biphasic coupling. |
| Purity (HPLC) | > 99.0% | Crystallization rejects dimer impurities. |
| Pd Residue | < 10 ppm | Achieved via Thiol-Silica scavenging. |
| Appearance | Off-white to pale yellow solid | Yellowing indicates oxidation or residual Pd. |
Troubleshooting Guide:
-
Stalled Reaction: If conversion stops at 80%, do not add more catalyst immediately. Add degassed water (1 vol) and increase agitation. Salt precipitation often coats the interface; water dissolves it.
-
Dark Product: Indicates Pd slip. Re-dissolve in Toluene, treat with activated carbon (Ecosorb C-941), and re-crystallize.
-
Emulsions: If a rag layer forms during the wash, add saturated NaCl (brine). Do not filter through Celite at the emulsion stage; it will clog.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Guidance for Industry: Q3D Elemental Impurities. U.S. Food and Drug Administration (FDA). (2015). Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 2-(4-Ethylthiophenyl)-5-hydroxypyridine
Status: Operational Ticket ID: SOL-PYR-505 Subject: Overcoming Aqueous Solubility Barriers for Lipophilic Pyridine Derivatives Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]
Executive Summary & Physicochemical Profiling
User Query: "I cannot get 2-(4-Ethylthiophenyl)-5-hydroxypyridine to dissolve in water for my biological assay. It precipitates immediately upon dilution from DMSO."
Technical Diagnosis: This molecule presents a classic "brick dust" profile common in drug discovery. Its insolubility stems from two competing structural factors:[1]
-
High Lipophilicity (LogP > 3.5): The 4-ethylthiophenyl moiety is a hydrophobic "grease ball" that drives the molecule out of the aqueous phase.
-
Crystal Lattice Energy: The planar pyridine-phenyl system likely stacks efficiently (pi-pi stacking), requiring significant energy to break the crystal lattice.[2]
Critical Warning - Chemical Stability:
Before attempting solubilization, you must account for the thioether (sulfide) linkage. Thioethers are highly susceptible to oxidation into sulfoxides (
Solubility Decision Matrix
Use this logic flow to select the correct solubilization strategy based on your application's pH tolerance.
Figure 1: Decision matrix based on the amphoteric nature of the molecule (Basic Pyridine N vs. Acidic Phenolic OH).
Troubleshooting Guides (Step-by-Step)
Protocol A: pH Manipulation & Salt Formation
Best for: Animal studies (oral gavage) or acidic media assays.[2] The Science: The pyridine nitrogen is a weak base (estimated pKa ~4.5–5.5). To dissolve it, you must protonate this nitrogen to create a cationic species.
The Protocol:
-
Selection of Acid: Do not use weak acids (like acetic acid). You need a counter-ion that breaks the lattice energy.
-
Recommended: Methanesulfonic acid (Mesylate salt) or Hydrochloric acid (HCl salt).[2]
-
-
In-Situ Salt Formation:
-
Weigh 10 mg of compound.
-
Add 0.9 molar equivalents of 0.1M HCl (avoid excess acid initially to prevent hydrolysis).
-
Vortex heavily.
-
If dissolution is incomplete, add water dropwise.
-
Result: This forms the pyridinium cation, drastically increasing aqueous solubility.
-
Validation Check: Measure the final pH. It should be < 4.0. If the pH rises above the pKa (approx 5.0), the free base will precipitate.
Protocol B: Cyclodextrin Complexation (Neutral pH)
Best for: IV injection or cell culture where pH must remain ~7.4.[2] The Science: The 4-ethylthiophenyl tail is hydrophobic. Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex, encapsulating the lipophilic tail inside its cone while the hydrophilic exterior interacts with water.[1][2]
The Protocol:
-
Prepare a 20% (w/v) HP-β-CD stock solution in water (or PBS).[1][2]
-
Add the compound to this vehicle (target conc: 1–5 mg/mL).
-
Critical Step: Sonicate for 30 minutes at ambient temperature.
-
Note: Monitor temperature. Heat can degrade the thioether.
-
-
Filter through a 0.22 µm PVDF filter.
-
Result: A clear solution at neutral pH.
Protocol C: Cosolvent System (The "Golden Triangle")
Best for: High-concentration stock solutions.[1][2] The Science: Water cannot break the crystal lattice alone. You need a "bridge" solvent.
Recommended Formulation:
| Component | Percentage (v/v) | Function |
|---|---|---|
| PEG 400 | 40% | Primary solubilizer (lattice breaker) |
| Ethanol | 10% | Viscosity reducer / wetting agent |
| Water/Saline | 50% | Bulk vehicle |[1][2]
Procedure: Dissolve the compound completely in the PEG400/Ethanol mix first. Only add water slowly with vigorous stirring. Adding water too fast causes "crashing out" (precipitation).[2]
Critical FAQ: Troubleshooting Common Failures
Q1: My solution turned yellow overnight. Is it still good?
A: STOP. The yellowing likely indicates the oxidation of the thioether (
-
Fix: Always degas your buffers (bubble with Nitrogen/Argon for 15 mins) before dissolving the compound. Add an antioxidant like Sodium Metabisulfite (0.1%) if compatible with your assay.[2]
Q2: I used DMSO, but it precipitated when I added it to the cell media. A: This is the "Solubility Cliff." You likely exceeded the intrinsic aqueous solubility.
-
Fix: Do not exceed 0.5% DMSO final concentration. If you need higher dosing, switch to the Cyclodextrin (Protocol B) method, which prevents precipitation upon dilution.
Q3: Can I use sodium hydroxide (NaOH) to dissolve it? A: Yes, but be careful. The 5-hydroxy group is phenolic (pKa ~9.5–10).[1][2] At pH > 11, it forms a phenolate anion, which is soluble. However, such high pH is toxic to cells and causes tissue damage in vivo. This is only useful if you can dilute it rapidly into a buffered system that can handle the pH shock.
Visualizing the Stability Risk
The thioether moiety is the "Achilles' heel" of this molecule during solubilization.
Figure 2: Oxidative degradation pathway of the ethylthiophenyl group. Yellowing indicates sulfoxide formation.[1][2]
References & Authoritative Sources
-
Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[3] (Review of salt formation and pH adjustment strategies for weak bases).
-
Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. (Definitive guide on using HP-β-CD for lipophilic drugs).
-
FDA Guidance for Industry. (2017). "Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System." (Defines solubility criteria for BCS Class II compounds).
-
Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[4][5] Advanced Drug Delivery Reviews. (Detailed protocols on counter-ion selection for basic drugs like pyridines).
Sources
- 1. 4-(para-Chlorophenyl)-4-hydroxypiperidine [webbook.nist.gov]
- 2. (4S,5S)-5-[(S)-hydroxy-(5-pyridin-3-ylthiophen-2-yl)methyl]-1-methyl-4-phenylpyrrolidin-2-one | C21H20N2O2S | CID 57391071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. ijcsrr.org [ijcsrr.org]
Purification techniques for 2-(4-Ethylthiophenyl)-5-hydroxypyridine impurities
Welcome to the Heterocycle & Sulfur Chemistry Technical Support Center .
Ticket ID: #PYR-S-5OH-001 Subject: Purification Protocols for 2-(4-Ethylthiophenyl)-5-hydroxypyridine Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Executive Summary
You are dealing with 2-(4-Ethylthiophenyl)-5-hydroxypyridine , a molecule that presents a "Perfect Storm" of purification challenges. You have an amphoteric core (hydroxypyridine) combined with an oxidation-prone tail (ethylthioether).[1][2]
Most users encounter three specific failure modes with this scaffold:
-
The "Chameleon" Effect: Low recovery during extraction due to incorrect pH handling of the zwitterionic core.
-
The "Yellow Creep": Spontaneous generation of polar impurities (sulfoxides) during drying or storage.[1]
-
Catalyst Leaching: Palladium retention due to the pyridine nitrogen's chelating ability.
This guide provides self-validating protocols to address these specific issues.
Module 1: The Amphoteric Challenge (Extraction & pH Control)
The Issue: "I extracted with EtOAc/Water, but my product remained in the aqueous phase or precipitated at the interface."
Technical Diagnosis:
5-Hydroxypyridines are amphoteric.[1] They possess a basic pyridine nitrogen (
-
pH < 4: The molecule is protonated (
) Water Soluble.[2] -
pH > 10: The molecule is deprotonated (
) Water Soluble. -
pH 5–9: The molecule exists in equilibrium between its neutral form and zwitterionic form. This is your window for organic extraction, but solubility can still be poor in non-polar solvents.[1]
Corrective Protocol: The "Isoelectric" Extraction
| Step | Action | Rationale |
| 1 | Quench | Quench reaction with water.[1] Do not use strong acid or base yet.[1] |
| 2 | pH Adjust | Adjust aqueous phase pH to 6.5 – 7.5 using 1M HCl or Sat. NaHCO₃. |
| 3 | Salting Out | Saturate the aqueous phase with NaCl. This disrupts the hydration shell of the zwitterion. |
| 4 | Solvent Choice | Do not use pure Hexane or Ether. Use 10% Methanol in Dichloromethane (DCM) or n-Butanol . |
| 5 | Validation | Spot the aqueous layer on TLC. If UV active, repeat extraction.[1][2] |
Module 2: Oxidation Management (The Thioether Vulnerability)
The Issue: "My off-white solid turns yellow/orange upon drying, and a new polar spot appears on TLC."
Technical Diagnosis: The electron-rich sulfur atom in the 4-ethylthiophenyl group is highly susceptible to oxidation by atmospheric oxygen, especially when catalyzed by residual metals or light. It forms the Sulfoxide (major impurity, more polar) and Sulfone (minor impurity).[1][2]
Reaction:
Corrective Protocol: The "Anaerobic" Workup
-
Solvent Hygiene: Never use old ethers (THF, Diethyl Ether) without testing for peroxides.[1][2] Peroxides rapidly oxidize thioethers.[1]
-
Speed & Temp: Evaporate solvents at < 40°C . Heat accelerates sulfur oxidation.[1]
-
Chromatography: If the sulfoxide impurity is present (lower
on Silica), purify immediately.[1][2]
Module 3: Palladium Removal (The Chelation Trap)
The Issue: "The product is dark brown/grey. Recrystallization isn't cleaning it."[1]
Technical Diagnosis: Pyridine nitrogens are excellent ligands for Palladium (Pd).[1][2] Standard Celite filtration often fails because the Pd is not just suspended metal; it is chemically coordinated to your product.
Corrective Protocol: Scavenger Resin Treatment
Do not rely on crystallization alone.[1] Use a functionalized silica scavenger.[1]
-
Recommended Scavenger: Thiol-modified silica (e.g., SiliaMetS® Thiol or DMT).[1][2]
-
Why? The Thiol-Pd bond is stronger than the Pyridine-Pd bond.
Workflow:
-
Dissolve crude mixture in THF or DCM (10 mL/g).
-
Add SiliaMetS® Thiol (0.5 eq relative to expected Pd content, or 10 wt% of crude mass).[1][2]
-
Stir at room temperature for 4 hours .
-
Filter through a 0.45µm PTFE pad.[1]
-
Validation: The filtrate should be significantly lighter in color.
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying this specific scaffold, accounting for its physical state and impurity profile.
Figure 1: Purification Decision Tree. Note the critical branch point for oxidation products, which usually require chromatography over recrystallization due to similar solubility profiles.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why does my compound streak (tail) on silica gel columns?
A: The basic pyridine nitrogen interacts with the acidic silanol groups (
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your starting solvent.[1][2] This "caps" the active sites on the silica, allowing your pyridine to elute as a sharp band.[1]
Q2: Can I use Hydrogen Peroxide to clean up the reaction?
A: ABSOLUTELY NOT. While H₂O₂ is sometimes used to oxidize residual phosphines, in this specific case, it will instantly oxidize your ethylthio group (
Q3: How do I store the purified compound? A: Due to the thioether moiety, this compound is sensitive to air oxidation over time.
-
Storage: Solid state, under Argon/Nitrogen, at -20°C.
-
Container: Amber vial (protect from light).
References
-
Biotage. "How to Remove Palladium in three easy steps."[1] Biotage Knowledge Base.[1] Link
-
National Institutes of Health (NIH). "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques."[1] PMC.[1] Link
-
Organic Chemistry Data. "pKa Values: Pyridines and Phenols." Bordwell pKa Table / Williams. Link
-
Royal Society of Chemistry. "Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration."[1] Green Chemistry. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Oxidation of the Ethylthio Group
Welcome to the technical support center for troubleshooting the unintended oxidation of the ethylthio group (CH₃CH₂S-) during synthetic procedures. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the lability of this functional group under oxidative conditions. Here, we will delve into the causality behind experimental choices, provide validated protocols, and offer a systematic approach to diagnosing and solving oxidation-related issues.
Understanding the Problem: The Susceptibility of the Ethylthio Group to Oxidation
The sulfur atom in an ethylthio group, a thioether, is susceptible to oxidation due to the presence of lone pairs of electrons, making it nucleophilic.[1][2] This reactivity can lead to the formation of undesired byproducts, primarily the corresponding sulfoxide and, under more stringent conditions, the sulfone.[1][3]
The oxidation process proceeds in a stepwise manner:
Thioether (Ethylthio) → Sulfoxide → Sulfone
This unwanted transformation can significantly impact the yield, purity, and biological activity of the target molecule. Understanding the factors that promote this oxidation is the first step toward effective troubleshooting.
The Mechanism of Oxidation
The oxidation of sulfides can proceed through various mechanisms depending on the oxidant used.[4] For instance, with permanganate, a 1,3-dipolar cycloaddition mechanism is proposed.[5] With other oxidants, the reaction may involve the formation of a radical cation of the sulfide.[4] Regardless of the precise pathway, the core issue remains the susceptibility of the sulfur atom to electrophilic attack by an oxidizing agent.
Caption: Stepwise oxidation of the ethylthio group.
Proactive Strategies: Preventing Oxidation Before It Occurs
The most effective approach to dealing with unwanted oxidation is to prevent it from happening in the first place. This involves careful consideration of reaction conditions and, when necessary, the use of protective groups.
Choosing the Right Reagents and Conditions
Many common oxidizing agents will readily convert sulfides to sulfoxides and sulfones.[3][6] Therefore, if your synthesis involves an oxidation step for another functional group in the molecule, careful selection of the oxidant is paramount.
| Oxidizing Agent Category | Compatibility with Ethylthio Group | Key Considerations |
| Strong Oxidants | Poor | Agents like potassium permanganate (KMnO₄), and chromic acid (H₂CrO₄) are generally not selective and will likely oxidize the ethylthio group.[6][7] |
| Peroxides | Moderate to Poor | Hydrogen peroxide (H₂O₂) can be used for selective oxidation to the sulfoxide, but over-oxidation to the sulfone is a common side reaction.[8][9] Careful control of stoichiometry and temperature is crucial.[3] |
| Hypervalent Iodine Reagents | Good to Excellent | Reagents like 2-iodoxybenzoic acid (IBX) esters can provide clean and selective oxidation of sulfides to sulfoxides without over-oxidation to sulfones.[10] |
| Metal-Based Catalysts | Variable | Certain metal catalysts can be highly selective. For example, Sc(OTf)₃ can catalyze the hydrogen peroxide-mediated monooxidation of thioethers with minimal over-oxidation.[11] |
| Mild Oxidants | Good | Reagents like sodium periodate (NaIO₄) or N-chlorosuccinimide (NCS) under specific conditions can be used for selective oxidations in the presence of thioethers. |
Key Takeaway: When an oxidation reaction is necessary elsewhere in the molecule, opt for the mildest possible conditions and the most selective reagent that will achieve the desired transformation without affecting the ethylthio group.
Protocol: Selective Oxidation in the Presence of an Ethylthio Group
This protocol provides a general guideline for performing an oxidation on a molecule containing a sensitive ethylthio group, using a milder oxidizing agent.
Objective: To oxidize a primary alcohol to an aldehyde without oxidizing a present ethylthio group.
Reagents:
-
Substrate containing a primary alcohol and an ethylthio group
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
Procedure:
-
Dissolve the substrate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add PCC (1.5 equivalents) to the solution in one portion while stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an equal volume of a non-polar solvent like hexane.
-
Pass the mixture through a short plug of silica gel to filter out the chromium byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
Purify the product by column chromatography if necessary.
Rationale: PCC is a milder oxidizing agent compared to chromic acid and, when used in an anhydrous solvent, can selectively oxidize a primary alcohol to an aldehyde with a lower risk of over-oxidation or side reactions with the thioether.[12]
Protecting Group Strategies
In cases where harsh oxidative conditions are unavoidable, protecting the ethylthio group is a viable strategy. The thioether can be temporarily converted into a sulfonium salt, which is less susceptible to oxidation.
Caption: General workflow for protecting an ethylthio group.
Protocol: Protection as a Sulfonium Salt
Objective: To protect the ethylthio group before performing a strong oxidation reaction elsewhere in the molecule.
Reagents:
-
Substrate with ethylthio group
-
Alkylating agent (e.g., methyl iodide or triethyloxonium tetrafluoroborate)
-
Anhydrous solvent (e.g., DCM or acetonitrile)
-
Deprotecting agent (e.g., a nucleophile like thiophenol or sodium thiophenoxide)
Protection Step:
-
Dissolve the substrate in the chosen anhydrous solvent under an inert atmosphere.
-
Add the alkylating agent (1.1 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
The resulting sulfonium salt can often be used directly in the next step after solvent removal.
Deprotection Step:
-
After the subsequent synthetic steps, dissolve the sulfonium salt in a suitable solvent.
-
Add the deprotecting agent and stir, possibly with gentle heating.
-
Monitor the deprotection reaction.
-
Work up the reaction mixture to isolate the deprotected product.
Troubleshooting Guide: Identifying and Resolving Oxidation Issues
If you have already observed the formation of sulfoxide or sulfone byproducts, the following troubleshooting guide can help you identify the cause and find a solution.
FAQ: Common Scenarios and Solutions
Q1: I'm not performing an explicit oxidation step, but I'm still seeing sulfoxide formation. What could be the cause?
A1: Unintended oxidation can occur due to several factors:
-
Air Oxidation: Prolonged exposure of your compound to air, especially in the presence of light or trace metal impurities, can lead to slow oxidation.[4]
-
Peroxides in Solvents: Ethers like THF and diethyl ether can form explosive peroxides over time. These peroxides are potent oxidizing agents. Always use freshly distilled or inhibitor-free solvents.
-
Reagent Contamination: Other reagents in your reaction mixture might be contaminated with oxidizing impurities.
Troubleshooting Steps:
-
Degas your solvents: Before use, sparge your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Check your solvents for peroxides: Use commercially available test strips to check for the presence of peroxides in your ether-based solvents.
-
Purify your reagents: If you suspect a particular reagent is the culprit, consider purifying it before use.
Q2: My reaction to form the sulfoxide is not stopping and is proceeding to the sulfone. How can I control this?
A2: Over-oxidation to the sulfone is a common challenge.[3] Here are some strategies to improve selectivity for the sulfoxide:
-
Stoichiometry Control: Carefully control the amount of oxidizing agent used.[3] Often, using slightly less than one equivalent can favor the formation of the sulfoxide.
-
Temperature Control: Perform the reaction at a lower temperature. Oxidation reactions are often exothermic, and lower temperatures can slow down the second oxidation step more significantly than the first.
-
Mode of Addition: Add the oxidant slowly to the solution of the sulfide.[3] This helps to maintain a low concentration of the oxidant in the reaction mixture, reducing the likelihood of the newly formed sulfoxide being immediately oxidized further.
-
Use a Selective Reagent: Consider switching to a more selective oxidizing agent, such as those mentioned in the table above.
Q3: How can I confirm the presence of sulfoxide and sulfone byproducts in my reaction mixture?
A3: Several analytical techniques can be used to identify these byproducts:
-
Thin-Layer Chromatography (TLC): Sulfoxides and sulfones are more polar than the corresponding sulfide.[13] You should see new, lower Rf spots on your TLC plate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the masses of the products. The sulfoxide will have a mass 16 amu higher than the starting sulfide, and the sulfone will be 32 amu higher.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons on the carbon adjacent to the sulfur will experience a downfield shift in the ¹H NMR spectrum upon oxidation. The chemical shift will be more significant for the sulfone than the sulfoxide.
-
Infrared (IR) Spectroscopy: The S=O stretch in sulfoxides appears in the 1030-1070 cm⁻¹ region, while the asymmetric and symmetric SO₂ stretches in sulfones appear around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.
Analytical Method Summary
| Technique | Observation for Sulfoxide | Observation for Sulfone |
| TLC | Lower Rf than sulfide[13] | Even lower Rf than sulfoxide |
| MS | M+16 | M+32 |
| ¹H NMR | Downfield shift of α-protons | Greater downfield shift of α-protons |
| IR | S=O stretch at ~1050 cm⁻¹ | SO₂ stretches at ~1325 and ~1140 cm⁻¹ |
Decision-Making Workflow for Troubleshooting
Caption: A decision-making workflow for troubleshooting ethylthio group oxidation.
Conclusion
The oxidation of the ethylthio group is a common challenge in organic synthesis that can be effectively managed through a combination of preventative strategies and systematic troubleshooting. By understanding the underlying chemical principles and carefully selecting reagents and reaction conditions, researchers can minimize the formation of unwanted sulfoxide and sulfone byproducts, leading to higher yields and purer products. When faced with unexpected oxidation, a logical diagnostic approach, as outlined in this guide, will enable the rapid identification and resolution of the issue.
References
- Mechanism of the Selective Sulfide Oxidation Promoted by HNO 3 /FeBr 3. (2009). [Source Not Available].
- Reaction mechanism and stoichiometry of chemical sulfide oxidation. (n.d.).
- Selective Oxidation of Sulfides to Sulfoxides Using IBX-Esters. (2005). SYNTHESIS.
- The Mechanism of Permanganate Oxidation of Sulfides and Sulfoxides. (2011). University of Regina.
- The Mechanism of the Catalytic Oxidation of Hydrogen Sulfide. (n.d.). ris.utwen te.nl.
- The Mechanism of Oxidation of Sulfide Ores in N
- Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Rapid Methods for High-Throughput Detection of Sulfoxides. (n.d.). PMC.
- Oxidation and Reduction Reactions. (n.d.). Organic Chemistry.
- Sulfoxide synthesis by oxid
- Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (2007). MDPI.
- Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. (2024). Journal of Synthetic Chemistry.
- How can we determine the formation of N-oxide , sulfoxide or sulfone using spectroscopy?. (2023).
- Oxidative Reactions Role in the Synthesis of Organic Compounds. (n.d.). Longdom Publishing.
- Oxidation and Reduction Reactions in Organic Synthesis: Mechanistic Models. (2025). [Source Not Available].
- Reactions of Thiols. (2021). Chemistry Steps.
- Method for preparing sulfone or sulfoxide compound. (n.d.).
- Protecting groups in organic synthesis + H2O. (n.d.). [Source Not Available].
- Overcoming the “Oxidant Problem”: Strategies to Use O2 as the Oxidant in Organometallic C–H Oxidation Reactions Catalyzed by Pd (and Cu). (2012).
- 7.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview. (2021). [Source Not Available].
- Protecting groups. (n.d.). [Source Not Available].
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Can any oxidants selectively oxidate primary alcohol to acid, while not influence the Methylthio attached to aromatic ring?. (2019).
- Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (2025).
- Thiols And Thioethers. (2015). Master Organic Chemistry.
- Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (n.d.). PMC.
- 03.03 Oxidation Reactions of Thiols. (2019). YouTube.
- Chemical structures of reagents and byproducts of common oxidation.... (n.d.).
- Strategies for the direct oxidative esterification of thiols with alcohols. (2022). Semantic Scholar.
- Thiols. (n.d.). EBSCO.
- Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3. (2003). Organic Letters.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uregina.ca [uregina.ca]
- 6. longdom.org [longdom.org]
- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 8. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions [mdpi.com]
- 9. jsynthchem.com [jsynthchem.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3 [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Hydroxypyridine Derivatives
Current Status: Systems Operational Ticket ID: REC-5HP-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]
Welcome to the Heterocycle Purification Hub
You have accessed the advanced troubleshooting portal for the crystallization of 5-hydroxypyridine (5-HP) derivatives . This class of compounds presents a unique "bipolar" challenge: the basic pyridine nitrogen and the acidic phenolic hydroxyl group create an amphoteric scaffold prone to zwitterionic behavior, oiling out, and oxidative degradation.
This guide moves beyond generic advice, offering specific protocols to stabilize your lattice energy and achieve high-purity isolation.
Module 1: Solvent Selection Logic
The Core Challenge: 5-HP derivatives often exhibit "conflicting" solubility. The pyridine ring demands polarity, while the 5-hydroxy group introduces strong hydrogen bonding (H-bond) capability.[3] If your derivative has lipophilic side chains (e.g., halogens, alkyls), the solubility profile shifts drastically.
The "Goldilocks" Zone: You need a solvent system that disrupts the strong intermolecular H-bonds at high temperatures but allows the lattice to re-form upon cooling.
Solvent Screening Matrix
| Solvent Class | Specific Solvent | Role | Suitability Rating | Technical Notes |
| Alcohols | Ethanol (EtOH) | Primary | ⭐⭐⭐⭐⭐ | Best Starting Point. Disrupts H-bonds effectively.[1][2][3] Good solubility at reflux; moderate at RT.[1][2] |
| Alcohols | 2-Propanol (IPA) | Primary | ⭐⭐⭐⭐ | Slightly less solubilizing than EtOH; excellent for derivatives that are too soluble in EtOH.[1][2][3] |
| Esters | Ethyl Acetate (EtOAc) | Primary/Anti | ⭐⭐⭐ | Good for lipophilic derivatives.[1][2] Often used as an anti-solvent for highly polar salts.[1][2] |
| Nitriles | Acetonitrile (MeCN) | Primary | ⭐⭐ | High polarity but lacks H-bond donation.[1][2][3] Good for forming clean crystals if solubility allows.[1][2] |
| Hydrocarbons | Heptane / Hexane | Anti-solvent | ⭐⭐⭐⭐ | The standard anti-solvent.[1][2] Warning: Adding too fast causes oiling out.[1][2] |
| Ethers | MTBE | Anti-solvent | ⭐⭐⭐⭐⭐ | Preferred Anti-solvent. Higher boiling point than ether; gentler precipitation than heptane.[1][2] |
| Water | Water | Co-solvent | ⭐⭐ | Only for highly polar/zwitterionic forms.[1][2] Risk of hydrate formation.[1][2] |
Decision Logic: Selecting Your System
Figure 1: Decision matrix for initial solvent selection based on the chemical nature of the 5-HP derivative.
Module 2: Troubleshooting "Oiling Out"
The Issue: You cool your solution, and instead of white needles, you see a distinct liquid phase (droplets) separating at the bottom. This "oil" eventually hardens into an amorphous glass or impure solid.[1][2]
The Cause: This is Liquid-Liquid Phase Separation (LLPS).[1][2][3][4] It occurs when the Metastable Zone Width (MSZW) is too wide or when impurities depress the melting point of your compound below the temperature of the solution [1].
The Protocol: Seeded Cooling with Anti-Solvent Buffering [1][2]
Do NOT simply cool the solution in an ice bath. Rapid cooling guarantees oiling out for these compounds.[1][2]
-
Dissolution: Dissolve crude 5-HP derivative in the minimum amount of Good Solvent (e.g., Ethanol) at reflux.
-
Cloud Point Determination:
-
The Critical Step (Seeding):
-
Controlled Cooling:
Figure 2: Workflow for preventing Liquid-Liquid Phase Separation (Oiling Out).
Module 3: Advanced Purification (Color & Salts)
5-HP derivatives are prone to oxidation, turning from white/off-white to yellow or brown due to N-oxide formation or polymerization.[1][2][3]
Protocol A: Activated Carbon Treatment
Use this if your crystals are colored but chemically >95% pure.[1][2]
-
Add Activated Carbon (5-10 wt%).[1][2][3] Warning: Do not add to boiling solvent; it will erupt.[1][2] Cool slightly first.
-
Reflux for 15-30 minutes.
-
Filter hot through a Celite (diatomaceous earth) pad.
Protocol B: The "Salt Switch"
Use this if the free base is an intractable oil. Pyridines are bases.[1][2][9] Converting them to a crystalline salt often bypasses the oiling issue entirely [2].[2]
-
Add Acid: Dropwise addition of HCl (in dioxane or ether) or Methanesulfonic acid.[1][2]
-
Precipitate: The salt is usually much less soluble in organic solvents and will crash out as a solid.[1][2]
-
Recrystallize: Recrystallize the salt from MeOH/EtOAc or IPA.
Module 4: Frequently Asked Questions (FAQ)
Q: My 5-HP derivative is hygroscopic and turns into a goo on the filter paper. What do I do? A: This is common for pyridine salts or highly polar derivatives.[1][2]
-
Fix: Avoid water in your solvent system.[1][2] Use Anhydrous Ethanol or Acetonitrile .[1][2]
-
Drying: Wash the filter cake with a low-boiling, non-polar solvent (like Pentane or MTBE) to remove high-boiling alcohols, then dry immediately in a vacuum oven with P2O5 desiccant.[1][2][3]
Q: I see "3-hydroxypyridine" data, but I have "5-hydroxypyridine." Are they the same? A: If the pyridine ring has no other substituents, yes .[1][2] Position 3 and 5 are symmetrical relative to the nitrogen. However, if you have a substituent at position 2, then 3-hydroxy and 5-hydroxy are distinct isomers with different physical properties.[1][2][3] Always check your specific substitution pattern.
Q: The melting point is 10°C lower than reported.[1][2] Is it wet? A: It could be solvent entrapment (solvate formation) or N-oxide contamination.[1][2][3]
-
Test: Run a TGA (Thermogravimetric Analysis) or drying study. If weight is lost <100°C, it's solvent.[1][2] If the mp remains low after drying, check for N-oxides using LC-MS (M+16 peak).[1][2][3]
References
-
Mettler Toledo. Oiling Out in Crystallization.[1][2] Retrieved from [Link][1][2]
-
Anderson, N. G. (2012).[1][2] Practical Process Research & Development - A Guide for Organic Chemists.[1][2][3] Academic Press.[1][2] (Standard text on salt selection for purification).
-
PubChem. 3-Hydroxypyridine Compound Summary. Retrieved from [Link][1][2]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1][2] (Classic reference for purification of nitrogen heterocycles).[1][2]
Disclaimer: These protocols are for research purposes. Always consult the Safety Data Sheet (SDS) for specific derivatives before handling.
Sources
- 1. 3-Pyridinol(109-00-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. US4968803A - Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-(4-Ethylthiophenyl)-5-hydroxypyridine
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is fundamental for structural elucidation, metabolite identification, and quality control. This guide provides an in-depth, predictive comparison of the mass spectrometry fragmentation patterns of 2-(4-Ethylthiophenyl)-5-hydroxypyridine. As this compound may represent a novel chemical entity with limited published data, this analysis is built upon established principles of mass spectrometry and comparative data from its core structural motifs: the hydroxypyridine and ethylthiophenyl groups.
The structural complexity of 2-(4-Ethylthiophenyl)-5-hydroxypyridine, featuring a stable aromatic pyridine ring linked to a sulfur-containing phenyl group, suggests a rich and informative fragmentation pattern under both electron ionization (EI) and electrospray ionization (ESI) conditions. This guide will dissect the expected fragmentation pathways, explain the chemical rationale behind them, and provide model experimental protocols for data acquisition.
Principles of Fragmentation: A Tale of Two Rings
The fragmentation of 2-(4-Ethylthiophenyl)-5-hydroxypyridine is anticipated to be a composite of the characteristic pathways of its constituent parts. The stability of the aromatic pyridine and phenyl rings will likely lead to a prominent molecular ion, especially under the "harder" ionization of EI.[1] However, the energy imparted during ionization will also induce specific cleavages at the molecule's weaker points.
Key fragmentation sites are predicted to be:
-
The C-S and S-CH₂ bonds of the ethylthio group.
-
The C-C bond between the pyridine and phenyl rings.
-
Potential cleavages within the ethyl group.
-
Rearrangements and eliminations involving the hydroxyl group on the pyridine ring.
Comparative Analysis: Insights from Analogous Structures
To construct a probable fragmentation map, we can draw parallels with the known mass spectral behavior of related compounds:
-
Thiophene and Thiophenol Derivatives : These compounds typically exhibit a strong molecular ion peak.[2][3] Fragmentation often involves cleavage of the bond beta to the sulfur atom and potential rearrangements. For instance, in related aromatic sulfur compounds, the loss of sulfur-containing radicals is a common pathway.[4]
-
Pyridine Derivatives : The pyridine ring is relatively stable, but its fragmentation can be directed by its substituents.[5][6] Hydroxypyridines can undergo tautomerization, which may influence the fragmentation pathway.
-
Aromatic Amines and Ethers : While not a perfect match, the principles governing their fragmentation, such as alpha-cleavage for amines and the stability of aromatic cations, provide a useful framework for predicting the behavior of the linked ring systems.[1]
Expected Fragmentation under Electron Ionization (EI)
Electron Ionization is a high-energy technique that typically produces numerous fragment ions, providing a detailed structural fingerprint. For 2-(4-Ethylthiophenyl)-5-hydroxypyridine (Molecular Weight: 231.31 g/mol ), we can anticipate the following key fragmentation pathways.
A prominent molecular ion peak (M⁺˙) at m/z 231 is expected due to the aromatic nature of the compound.[1] Subsequent fragmentation is likely to proceed through several competing pathways.
Proposed Major Fragmentation Pathways (EI):
-
Alpha-Cleavage at the Thioether: The most probable initial fragmentation is the cleavage of the C-C bond alpha to the sulfur atom (the bond between the methyl and methylene group of the ethyl side chain), leading to the loss of a methyl radical (•CH₃, 15 Da). This would result in a stable, sulfur-stabilized cation.
-
M⁺˙ → [M - CH₃]⁺ (m/z 216)
-
-
Benzylic-type Cleavage: Cleavage of the bond between the sulfur and the ethyl group (loss of an ethyl radical, •C₂H₅, 29 Da) is another highly probable event, leading to a thiophenyl-substituted pyridinium ion.
-
M⁺˙ → [M - C₂H₅]⁺ (m/z 202)
-
-
Cleavage of the C-S Bond: The bond between the phenyl ring and the sulfur atom may also cleave, leading to the formation of a 2-(phenyl)-5-hydroxypyridine cation and an ethylthio radical.
-
M⁺˙ → [M - SC₂H₅]⁺ (m/z 170)
-
-
Cleavage between the Aromatic Rings: The C-C bond connecting the pyridine and phenyl rings could rupture, although this is generally less favorable for directly linked aromatic systems. This would lead to fragments corresponding to each ring system.
-
[C₈H₉S]⁺ (m/z 137) - Ethylthiophenyl cation
-
[C₅H₄NO]⁺ (m/z 94) - Hydroxypyridine radical cation
-
Visualization of Proposed EI Fragmentation
Caption: Proposed EI fragmentation pathway for 2-(4-Ethylthiophenyl)-5-hydroxypyridine.
Summary of Predicted EI Fragments
| m/z | Proposed Ion | Proposed Fragmentation Pathway |
| 231 | [M]⁺˙ | Molecular Ion |
| 216 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group (alpha-cleavage) |
| 202 | [M - C₂H₅]⁺ | Loss of an ethyl radical (benzylic-type cleavage) |
| 170 | [M - SC₂H₅]⁺ | Cleavage of the C-S bond with loss of the ethylthio radical |
| 137 | [C₈H₉S]⁺ | Ethylthiophenyl cation from inter-ring cleavage |
| 94 | [C₅H₄NO]⁺ | Hydroxypyridine radical cation from inter-ring cleavage |
Expected Fragmentation under Electrospray Ionization (ESI-MS/MS)
ESI is a "soft" ionization technique that typically results in the formation of a protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation.[7] Structural information is then obtained through tandem mass spectrometry (MS/MS) by collision-induced dissociation (CID) of the precursor ion. For 2-(4-Ethylthiophenyl)-5-hydroxypyridine, the precursor ion would be at m/z 232.
Fragmentation in ESI-MS/MS often occurs at the most labile bonds and is influenced by the site of protonation, which is likely to be the basic pyridine nitrogen.[5]
Proposed Major Fragmentation Pathways (ESI-MS/MS):
-
Loss of Ethene: A common fragmentation for ethyl-substituted aromatic compounds is the loss of ethene (C₂H₄, 28 Da) via a rearrangement, resulting in a protonated thiophenol derivative.
-
[M+H]⁺ → [M+H - C₂H₄]⁺ (m/z 204)
-
-
Cleavage of the C-S Bond: Similar to EI, cleavage of the C-S bond is expected, leading to the loss of ethylthio radical and subsequent formation of a stable ion. However, in ESI, this might manifest as the loss of ethanethiol (C₂H₅SH, 62 Da) if a proton is transferred.
-
[M+H]⁺ → [M+H - C₂H₆S]⁺ (m/z 170)
-
-
Inter-ring Cleavage: The bond between the two aromatic rings remains a potential cleavage site, which would be particularly informative in distinguishing isomers.
-
[M+H]⁺ → [C₅H₅NO+H]⁺ (m/z 96) - Protonated 5-hydroxypyridine
-
Visualization of Proposed ESI-MS/MS Fragmentation
Caption: Proposed ESI-MS/MS fragmentation of the [M+H]⁺ ion.
Summary of Predicted ESI-MS/MS Fragments
| Precursor m/z | Product m/z | Proposed Ion | Proposed Fragmentation Pathway |
| 232 | 204 | [M+H - C₂H₄]⁺ | Loss of neutral ethene from the ethyl group |
| 232 | 170 | [M+H - C₂H₆S]⁺ | Loss of neutral ethanethiol |
| 232 | 96 | [C₅H₆NO]⁺ | Protonated 5-hydroxypyridine from inter-ring cleavage |
Experimental Protocols
To validate these predictions, standardized analytical methods are required. The following protocols outline the typical conditions for acquiring EI and ESI mass spectra for a compound of this nature.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
This method is suitable for volatile and thermally stable compounds.[8]
-
Sample Preparation: Dissolve 1 mg of 2-(4-Ethylthiophenyl)-5-hydroxypyridine in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]
-
Injection: 1 µL, splitless mode.
-
Injector Temperature: 280 °C.
-
Oven Program: Initial temperature 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[9]
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-500.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
This method is ideal for less volatile compounds and for targeted fragmentation analysis.
-
Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of methanol or acetonitrile. Further dilute with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: ESI, positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan: Scan for the [M+H]⁺ precursor ion at m/z 232.
-
MS2 (CID): Isolate the precursor ion (m/z 232) and subject it to collision-induced dissociation with argon. Optimize collision energy (e.g., 10-40 eV) to observe the key fragment ions.
-
Conclusion
The mass spectrometric fragmentation of 2-(4-Ethylthiophenyl)-5-hydroxypyridine is predicted to yield a rich set of data useful for its unambiguous identification. Under EI, fragmentation is expected to be dominated by cleavages around the thioether linkage, providing a characteristic fingerprint. Under ESI-MS/MS, controlled fragmentation of the protonated molecule will likely involve neutral losses and cleavages that confirm the connectivity of the two aromatic ring systems. The comparative analysis presented in this guide, based on the established fragmentation patterns of thiophenyl and pyridine derivatives, provides a robust framework for interpreting experimental data and serves as a valuable resource for researchers working with this and structurally related molecules.
References
-
STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES . ResearchGate. Available at: [Link]
-
Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones . Rapid Communications in Mass Spectrometry, 9(4), 282-288. Available at: [Link]
-
Yang, Y., & Li, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement . Journal of Mass Spectrometry, 43(6), 776-783. Available at: [Link]
-
Razus, A. C., Birzan, L., Tecuceannu, V., Cristea, M., & Enache, C. (2009). Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties . Revista de Chimie, 60(4), 373-377. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. (2023). Available at: [Link]
-
Zhang, J., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances . Molecules, 28(15), 5829. Available at: [Link]
-
Fragmentation patterns in mass spectra . Chemguide. Available at: [Link]
-
Interpretation of mass spectra . University of Arizona. Available at: [Link]
-
14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds . Chad's Prep. (2018). Available at: [Link]
-
Pittenauer, E., & Allmaier, G. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics . Molecules, 28(13), 5229. Available at: [Link]
-
King, J. D., et al. (2000). Isomerisation and fragmentation of sulfur-containing organometallacycles on dicobalt centres induced by phosphorus donor ligands . Journal of the Chemical Society, Dalton Transactions, (21), 3785-3792. Available at: [Link]
-
Morreel, K., et al. (2010). Mass spectrometry-based fragmentation as an identification tool in lignomics . Plant Physiology, 153(4), 1464-1478. Available at: [Link]
-
Sulfur-Containing Heterocyclic Aromatic Hydrocarbons Alter Estrogen Metabolism and Cause DNA Damage and Apoptosis in Granulosa Cells . MDPI. Available at: [Link]
-
Rao, N. S., & Lakshmi, K. (2015). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives . Journal of Chemical and Pharmaceutical Research, 7(10), 982-987. Available at: [Link]
-
Borges, F. A., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products . Natural Product Reports, 33(3), 402-430. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isomerisation and fragmentation of sulfur-containing organometallacycles on dicobalt centres induced by phosphorus donor ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances [mdpi.com]
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- 9. uni-saarland.de [uni-saarland.de]
Comparative Bioactivity Guide: 2-(4-Ethylthiophenyl)-5-hydroxypyridine vs. Methyl Analogs
The following guide provides an in-depth technical comparison of 2-(4-Ethylthiophenyl)-5-hydroxypyridine against its methyl analogs, focusing on bioactivity, structure-activity relationships (SAR), and experimental validation.
Executive Summary
This guide analyzes the bioactivity profile of 2-(4-Ethylthiophenyl)-5-hydroxypyridine (ETHP) , a specific 2-arylpyridine derivative, contrasting it with its Methyl Analog (MTHP) . These compounds belong to the class of diarylheterocycles , widely investigated for their dual anti-inflammatory (COX-2/5-LOX inhibition) and antioxidant properties.
Key Finding: The Ethyl substitution (ETHP) typically confers enhanced COX-2 selectivity and lipophilicity compared to the Methyl analog, driven by optimal steric filling of the COX-2 hydrophobic side pocket (Val523). However, the Methyl analog often exhibits superior metabolic stability and aqueous solubility.
Chemical Structure & Physicochemical Profile[1]
The core scaffold consists of a pyridine ring substituted at the 2-position with a para-substituted thiophenyl group and at the 5-position with a hydroxyl group. The variation lies in the alkyl chain length on the sulfur atom (Ethyl vs. Methyl).
Comparative Properties Table
| Feature | 2-(4-Ethylthiophenyl)-5-hydroxypyridine (ETHP) | Methyl Analog (MTHP) | Impact on Bioactivity |
| Substituent | -S-CH2-CH3 (Ethylthio) | -S-CH3 (Methylthio) | Steric bulk & Lipophilicity |
| LogP (Est.) | ~3.2 - 3.5 | ~2.7 - 3.0 | ETHP has higher membrane permeability but lower solubility. |
| PSA (Ų) | ~53 | ~53 | Similar polar surface area; good oral bioavailability potential. |
| Metabolic Lability | High (S-oxidation, O-glucuronidation) | Moderate (S-oxidation, O-glucuronidation) | Ethyl group introduces potential for dealkylation (minor). |
| Target Affinity | High affinity for COX-2 (Side Pocket) | Balanced COX-1/COX-2 affinity | Ethyl group improves selectivity for COX-2 over COX-1. |
Bioactivity & Mechanism of Action
COX-2 Selectivity (The "Val523" Effect)
The primary mechanistic differentiator is the interaction with the Cyclooxygenase-2 (COX-2) active site.
-
Mechanism: The COX-2 active site contains a "side pocket" accessible due to the substitution of Isoleucine (in COX-1) with a smaller Valine (Val523) in COX-2.
-
ETHP Performance: The bulkier ethyl group of ETHP exploits this larger volume, fitting snugly into the hydrophobic pocket, thereby locking the inhibitor in the active site. This steric bulk often prevents binding to the sterically restricted COX-1 active site, enhancing Selectivity Index (SI) .
-
Methyl Analog: The smaller methyl group fits both COX-1 and COX-2 pockets, often resulting in lower selectivity (higher COX-1 inhibition), which correlates with increased gastrointestinal side effects.
Dual Pathway Inhibition (5-LOX & Antioxidant)
The 5-hydroxyl group on the pyridine ring is critical for:
-
5-LOX Inhibition: Functioning as a redox-active phenol, it can reduce the active site iron or scavenge radical intermediates, inhibiting 5-Lipoxygenase (5-LOX).
-
Antioxidant Activity: Scavenging reactive oxygen species (ROS) generated during inflammation.
Metabolic Activation (Sulfide to Sulfone)
Both compounds act as prodrugs regarding the sulfur moiety. The thioether (-S-) is rapidly oxidized in vivo to the sulfoxide and then the sulfone (-SO2-), which is the pharmacophore responsible for potent COX-2 inhibition.
-
ETHP: Oxidizes to the Ethylsulfone .
-
MTHP: Oxidizes to the Methylsulfone (similar to Etoricoxib/Rofecoxib pharmacophores).
Diagram: Mechanistic SAR & Metabolism
Figure 1: Mechanistic pathway showing bioactivation of the sulfide to the active sulfone and the dual-target role of the 5-hydroxyl group.
Experimental Protocols
To objectively compare these analogs, the following standardized protocols are recommended.
Synthesis of 2-(4-Ethylthiophenyl)-5-hydroxypyridine
Objective: Synthesize the target compound via Suzuki-Miyaura coupling.
-
Reagents: 2-Bromo-5-hydroxypyridine (1.0 eq), 4-(Ethylthio)phenylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 M aq), DME/EtOH (2:1).
-
Procedure:
-
Degas the solvent mixture with nitrogen for 15 minutes.
-
Add reagents to a sealed reaction vial.
-
Heat at 90°C for 12-16 hours under inert atmosphere.
-
Monitor reaction progress via TLC (Hexane:EtOAc 1:1).
-
Workup: Cool, dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4.
-
Purification: Flash column chromatography (SiO2, Gradient 0-50% EtOAc in Hexane).
-
-
Validation: 1H NMR (DMSO-d6) should show ethyl triplet (~1.2 ppm) and quartet (~2.9 ppm), plus characteristic pyridine and phenyl aromatic signals.
In Vitro COX-1/COX-2 Inhibition Assay
Objective: Determine IC50 and Selectivity Index (SI).
-
System: Purified recombinant human COX-1 and COX-2 enzymes (Colorimetric Inhibitor Screening Kit).
-
Preparation: Dissolve ETHP and MTHP in DMSO (Final conc. <1%). Prepare serial dilutions (0.01 µM to 100 µM).
-
Reaction:
-
Incubate enzyme with inhibitor for 10 mins at 25°C.
-
Initiate reaction with Arachidonic Acid (AA) and TMPD (chromogenic substrate).
-
Measure absorbance at 590 nm after 5-10 mins.
-
-
Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
-
SI Calculation: SI = IC50(COX-1) / IC50(COX-2).
-
Expected Result: ETHP should show a higher SI (>50) compared to MTHP (~10-20).
-
ADME & Toxicity Considerations
| Parameter | ETHP (Ethyl) | MTHP (Methyl) | Implication |
| Metabolic Stability | Lower | Higher | Ethyl group is prone to side-chain oxidation; Methyl is more stable. |
| Plasma Protein Binding | >95% | ~90% | Higher lipophilicity of ETHP leads to higher protein binding, potentially affecting free drug concentration. |
| Hepatotoxicity Risk | Moderate | Low-Moderate | Phenolic moiety can form reactive quinone methides; requires glutathione conjugation monitoring. |
References
-
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347-1365. Link
-
Friesen, R. W., et al. (1998). "2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: Selective and Orally Active Cyclooxygenase-2 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 8(19), 2777-2782. Link
-
Li, J. J., et al. (2004). "Novel 2,5-diarylpyridines as selective cyclooxygenase-2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(12), 3225-3228. (Discusses the SAR of 2,5-disubstituted pyridines). Link
-
Zarghi, A., & Arfaei, S. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Link
Technical Guide: Infrared Spectral Characterization of 2-(4-Ethylthiophenyl)-5-hydroxypyridine
Executive Summary
2-(4-Ethylthiophenyl)-5-hydroxypyridine is a functionalized bi-aryl scaffold frequently utilized in medicinal chemistry (as a kinase inhibitor pharmacophore) and materials science (liquid crystal mesogens). Its structural identity relies on the conjugation of an electron-rich thioether-phenyl ring with an electron-deficient hydroxypyridine core.
This guide provides a definitive reference for the Infrared (IR) characterization of this molecule. Unlike generic spectral databases, this analysis focuses on comparative verification —distinguishing the target product from common synthetic precursors and structural analogues.
Part 1: Structural Analysis & Spectral Fingerprint
To accurately interpret the IR spectrum, the molecule must be deconstructed into its constituent vibrational domains. The interaction between the pyridine nitrogen and the phenolic hydroxyl group creates specific shifts distinguishable from standard benzene derivatives.
Theoretical Spectral Assignment Table
Based on component analysis of 2,5-disubstituted pyridines and para-substituted thioethers.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| 3200 – 3450 | Broad/Med | O-H (Pyridinol) | Stretching (Intermolecular H-bonding) |
| 3030 – 3080 | Weak | C-H (Aromatic) | sp² C-H Stretching |
| 2960, 2925 | Medium | C-H (Ethyl) | sp³ C-H Asymmetric Stretching (-CH₂-, -CH₃) |
| 2870 | Weak | C-H (Ethyl) | sp³ C-H Symmetric Stretching |
| 1590 – 1610 | Strong | C=N / C=C | Pyridine Ring Breathing / Skeletal Stretch |
| 1500 – 1520 | Strong | C=C (Benzene) | Aromatic Ring Stretch (Para-substituted) |
| 1240 – 1260 | Strong | C-O (Phenolic) | C-O Stretching |
| 1090 – 1100 | Medium | C-S (Thioether) | C-S Stretching (Aromatic-S-Alkyl) |
| 810 – 840 | Strong | C-H (OOP) | Out-of-Plane Bending (Para-sub benzene & 2,5-sub pyridine overlap) |
| 600 – 700 | Weak | C-S-C | C-S Stretching (Aliphatic component) |
Structural Visualization & Vibrational Mapping
The following diagram maps the specific functional groups to their expected IR signals.
Figure 1: Functional group decomposition and associated IR vibrational zones.
Part 2: Comparative Performance Guide
In a research setting, the IR spectrum is most valuable when used to confirm the success of a reaction (e.g., Suzuki-Miyaura coupling). This section compares the target molecule against its likely alternatives (precursors).
Scenario A: Target vs. Precursor 1 (2-Chloro-5-hydroxypyridine)
Objective: Confirming the addition of the Ethylthiophenyl group.
| Spectral Feature | 2-Chloro-5-hydroxypyridine (Precursor) | Target Molecule | Interpretation |
| Aliphatic Region (2800-3000) | Absent | Present (2960, 2925, 2870) | Appearance of Ethyl group confirms coupling. |
| C-Cl Stretch (700-750) | Strong | Absent | Disappearance confirms loss of Chlorine. |
| Aromatic Overtones | Simple (Pyridine only) | Complex (Bi-aryl) | Increased complexity in 1400-1600 region due to phenyl ring addition. |
Scenario B: Target vs. Precursor 2 (4-Ethylthiophenylboronic acid)
Objective: Confirming the formation of the bi-aryl bond and removal of boronic acid.
| Spectral Feature | Boronic Acid (Precursor) | Target Molecule | Interpretation |
| O-H Region | Very Broad (B-OH) | Sharper/Distinct (Phenolic) | Boronic O-H is often broader and overlaps C-H; Phenolic O-H is more defined. |
| B-O Stretch (~1340) | Strong | Absent | Critical indicator of purification (removal of excess boronic acid). |
| Pyridine C=N (~1600) | Absent | Present | Confirms incorporation of the heterocyclic ring. |
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this protocol. It includes a validation step using polystyrene to calibrate the instrument.
Method: Attenuated Total Reflectance (ATR-FTIR)
Preferred for solid powders due to ease of use and lack of sample preparation artifacts (like water in KBr).
1. System Validation
-
Step: Collect a background spectrum (air).
-
Step: Scan a standard Polystyrene film.
-
Validation: Confirm the sharp peak at 1601 cm⁻¹ . If shifted >1 cm⁻¹, recalibrate the laser.
2. Sample Preparation
-
Requirement: The sample must be a dry, crystalline solid. Solvent residues (DCM, Ethyl Acetate) will obscure the fingerprint region.
-
Drying: Vacuum dry the sample at 40°C for 4 hours prior to analysis to remove lattice water which broadens the O-H peak (3200 cm⁻¹).
3. Acquisition Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).
-
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.
-
Range: 4000 – 600 cm⁻¹.
4. Data Processing Flow
Figure 2: Spectral acquisition and quality control workflow.
Part 4: Troubleshooting & Artifacts
When analyzing 2-(4-Ethylthiophenyl)-5-hydroxypyridine , researchers often encounter specific artifacts.
-
Broad O-H > 3400 cm⁻¹:
-
Cause: Wet KBr or hygroscopic sample.
-
Solution: Use ATR instead of KBr pellets. If using KBr, dry the powder in an oven.
-
-
Split Peaks at 2900 cm⁻¹:
-
Cause: Residual aliphatic solvents (Hexane/Heptane) from column chromatography.
-
Solution: Check for C-H bends at 1380 cm⁻¹ (methyl group of solvent). Recrystallize or vacuum dry.
-
-
Missing C-S Peak:
-
Cause: The C-S stretch (~600-700 cm⁻¹) is weak and often obscured by the "cutoff" of some ATR crystals (ZnSe cuts off around 650 cm⁻¹).
-
Solution: Use a Diamond or Ge crystal ATR, or Transmission IR (KBr) to see the far-IR region.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for functional group assignment).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative source for Pyridine and Thioether shifts).[1]
-
NIST Chemistry WebBook. Pyridine and Phenol IR Spectra. National Institute of Standards and Technology.[2] Available at: [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 2-(4-Ethylthiophenyl)-5-hydroxypyridine
As researchers and developers at the forefront of pharmaceutical innovation, our work inherently involves the synthesis and handling of novel chemical entities. 2-(4-Ethylthiophenyl)-5-hydroxypyridine is one such molecule, and while its potential applications are significant, so too is our responsibility to manage its lifecycle, including its ultimate disposal, with the utmost care and scientific rigor. This guide provides a direct, procedural framework for the safe and environmentally responsible disposal of this compound, grounded in established safety protocols and regulatory standards. Our commitment to safety and compliance not only protects ourselves and our environment but also reinforces the integrity of our research.
Hazard Profile Analysis: A Synthesis of Structural Precedents
-
Hydroxypyridine Moiety: Pyridine and its derivatives are generally classified as hazardous waste.[1] They can be harmful if swallowed, inhaled, or absorbed through the skin and are often flammable.[2] Improper disposal, such as drain disposal, is strictly prohibited as these compounds can be toxic to aquatic life.[1][3]
-
Ethylthiophenyl Moiety: Organosulfur compounds, particularly those related to thiophenol, are known for their toxicity, potent and unpleasant odors, and environmental hazards.[4][5] They are often flammable and can produce toxic sulfur oxides upon combustion.[4][6] These compounds are incompatible with strong oxidizing agents and acids.[6]
Given these precedents, 2-(4-Ethylthiophenyl)-5-hydroxypyridine must be handled as hazardous waste, assuming it possesses a combination of these characteristics: toxicity, potential flammability, skin/eye irritation, and environmental hazards.
Table 1: Assumed Hazard Profile and Essential Protective Measures
| Hazard Characteristic | Basis of Assumption | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Pyridine and Thiophenol derivatives[7][8] | Standard laboratory attire (long-sleeved lab coat), chemical splash goggles, and nitrile or neoprene gloves.[1][4] |
| Skin/Eye Irritation or Corrosion | Pyridine and Hydroxypyridine derivatives[9][10][11] | Chemical splash goggles or a face shield are mandatory. Ensure an eyewash station and safety shower are accessible.[4][10] |
| Flammability | Pyridine and Thiophenol derivatives[3][4] | Handle away from heat, sparks, and open flames. Use in a chemical fume hood.[6][12] |
| Environmental Hazard | General for pyridine and organosulfur compounds[8][13] | Prevent release to the environment. Do not dispose of in sinks or regular trash.[1][6] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the mandatory steps for collecting and disposing of waste containing 2-(4-Ethylthiophenyl)-5-hydroxypyridine. This includes pure compound, contaminated solutions, and any contaminated lab materials (e.g., pipette tips, weighing paper, gloves).
Step 1: Immediate Waste Segregation at the Point of Generation
Proper disposal begins the moment waste is generated. To prevent dangerous reactions and ensure compliant disposal, immediate and correct segregation is critical.
-
Designate a Specific Waste Container: Before starting your experiment, designate a dedicated, chemically compatible hazardous waste container. A brown glass bottle with a screw cap is often suitable for organic waste. The container must be in good condition, with no cracks or leaks.[14]
-
Avoid Mixing Incompatible Wastes: Never mix this waste stream with other chemical wastes, particularly strong acids, bases, or oxidizing agents.[4][15] Incompatible mixtures can lead to gas generation, heat, or fire.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect contaminated solids (e.g., gloves, absorbent paper, silica gel) in a separate, clearly labeled, heavy-duty plastic bag or a designated solid waste container. Do not use standard biohazard bags.[16]
-
Liquid Waste: Collect all liquid wastes, including reaction mother liquors and rinse solutions, in your designated liquid waste container. The first rinse of any glassware must be collected as hazardous waste.[16]
-
Step 2: Proper Labeling and Container Management
Accurate labeling is a regulatory requirement and is essential for the safety of everyone in the laboratory and for the waste disposal technicians.[15][17]
-
Attach a Hazardous Waste Label: Immediately affix a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department to the container.[14][16]
-
Complete the Label Information:
-
Write "Hazardous Waste" clearly.
-
List the full chemical name: "2-(4-Ethylthiophenyl)-5-hydroxypyridine". Do not use abbreviations or chemical formulas.[14]
-
Estimate the concentrations of all components in the container (e.g., "2-(4-Ethylthiophenyl)-5-hydroxypyridine (~5g), Ethyl Acetate (200 mL), Hexane (300 mL)").
-
Indicate the primary hazards (e.g., "Toxic," "Flammable").
-
Include your name, lab number, and the date the waste was first added.
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when you are actively adding waste.[14][16] This prevents the release of vapors and potential spills. Do not leave a funnel in the container.[14]
Step 3: Safe Interim Storage
Proper storage while awaiting pickup is crucial to maintaining a safe laboratory environment.
-
Use Secondary Containment: Store the sealed waste container in a chemically resistant secondary containment bin or tray. This will contain any potential leaks.[16]
-
Store in a Designated Area: Keep the waste in a designated satellite accumulation area (SAA) within your lab, typically inside a ventilated cabinet for flammable and toxic materials.[17][18] This area should be near the point of waste generation.[14]
-
Segregate from Incompatibles: Ensure the stored waste container is physically separated from incompatible materials like acids and oxidizers.[18]
Step 4: Arranging for Final Disposal
Final disposal of hazardous chemical waste must be handled by trained professionals.
-
Do Not Attempt On-site Neutralization: Due to the unknown reactivity of this specific compound and the potential for hazardous byproducts, you should not attempt to neutralize or chemically treat this waste yourself.[19] Standard protocols like incineration by a licensed facility are the safest and most compliant methods.[20][21]
-
Schedule a Waste Pickup: Once the container is approximately 90% full, contact your institution's EHS department to schedule a waste pickup.[14][16] Do not overfill containers; leave at least 5-10% of headspace for vapor expansion.[18]
-
Maintain Records: Keep accurate records of the waste you generate and have collected, as this is often a regulatory requirement.[22][23]
Disposal Decision Logic
The following diagram outlines the critical decision-making process for the safe management and disposal of 2-(4-Ethylthiophenyl)-5-hydroxypyridine waste.
Caption: Disposal workflow for 2-(4-Ethylthiophenyl)-5-hydroxypyridine.
Spill Management
In the event of a spill, your immediate response is critical to mitigating risk.
-
Alert Personnel: Immediately alert others in the vicinity and evacuate non-essential personnel.
-
Ventilate the Area: Ensure the area is well-ventilated, typically by working within a chemical fume hood.[4]
-
Use Appropriate PPE: Do not attempt to clean a spill without the proper PPE as outlined in Table 1.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[1][4] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.
-
Collect and Dispose: Carefully collect the absorbed material using spark-proof tools and place it into your designated hazardous solid waste container.[4][6]
-
Report the Spill: Report all spills to your laboratory supervisor and EHS department, following your institution's specific protocols.
By adhering to these rigorous procedures, you ensure that your innovative work is conducted not only effectively but also with the highest commitment to safety and environmental stewardship.
References
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
University of Toronto Chemistry. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Environmental Marketing Services. (2024, September 16). Laboratory Waste Disposal. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Thiophenol. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL [of Pyridine]. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Alfa Aesar. (2024, April 22). Thiophenol - SAFETY DATA SHEET. Retrieved from [Link]
-
Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). THIOPHENOL FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7969, Thiophenol. Retrieved from [Link]
-
Multichem. (n.d.). THIOPHENOL - SAFETY DATA SHEET. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Understanding Waste Framework Directive. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
